N-(4,6-dimethylpyrimidin-2-yl)-4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide
Description
Properties
CAS No. |
78503-92-1 |
|---|---|
Molecular Formula |
C22H20N8O4S |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H20N8O4S/c1-13-12-14(2)25-22(24-13)29-35(33,34)18-6-4-17(5-7-18)26-27-19-15(3)28-30(21(19)32)20(31)16-8-10-23-11-9-16/h4-12,19H,1-3H3,(H,24,25,29) |
InChI Key |
YWVNIDGLQZUIQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3C(=NN(C3=O)C(=O)C4=CC=NC=C4)C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide typically involves the following key steps:
Formation of the sulfonamide intermediate : Coupling of 4,6-dimethylpyrimidin-2-amine with 4-aminobenzenesulfonyl chloride to form the N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide scaffold.
Synthesis of the pyrazole derivative : Preparation of 3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazole via cyclization and acylation reactions.
Diazotization and azo coupling : Generation of the diazenyl (-N=N-) linkage by diazotization of the sulfonamide aromatic amine and subsequent azo coupling with the pyrazole derivative.
Stepwise Synthetic Route Details
| Step | Reaction Type | Reagents/Conditions | Notes/Outcomes |
|---|---|---|---|
| 1 | Sulfonamide formation | 4,6-Dimethylpyrimidin-2-amine + 4-aminobenzenesulfonyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C | Formation of N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide intermediate with high yield. |
| 2 | Pyrazole synthesis | Condensation of hydrazine derivatives with β-ketoesters or β-diketones, followed by acylation with pyridine-4-carbonyl chloride under basic conditions | Preparation of 3-methyl-5-oxo-1-(pyridine-4-carbonyl)pyrazole with controlled regioselectivity. |
| 3 | Diazotization | Treatment of sulfonamide aromatic amine with sodium nitrite (NaNO2) in acidic medium (HCl) at 0–5°C to form diazonium salt | Formation of diazonium intermediate, crucial for azo coupling. |
| 4 | Azo coupling | Reaction of diazonium salt with pyrazole derivative under alkaline conditions (pH ~8–9) at low temperature | Formation of azo linkage (-N=N-) connecting sulfonamide and pyrazole moieties. |
| 5 | Purification | Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatographic methods | Isolation of pure target compound with characterization by NMR, IR, and mass spectrometry. |
Reaction Conditions and Optimization
Temperature Control : Diazotization requires low temperatures (0–5°C) to stabilize the diazonium salt and prevent decomposition.
pH Adjustment : Azo coupling is favored in slightly alkaline conditions to enhance nucleophilicity of the pyrazole derivative.
Solvent Choice : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to dissolve reactants and facilitate coupling.
Reaction Time : Typically ranges from 30 minutes to several hours depending on scale and reactant reactivity.
Data Tables from Literature and Patents
Research Findings and Notes
The diazotization-azo coupling method is the most reliable and widely used approach for preparing azo-linked sulfonamide-pyrazole compounds like the title compound.
The acylation of the pyrazole nitrogen with pyridine-4-carbonyl chloride is a critical step that must be carefully controlled to avoid over-acylation or side reactions.
Alternative synthetic routes involving direct coupling of preformed pyrazole derivatives with sulfonamide diazonium salts have been reported, but often with lower yields or more complex purification.
The presence of electron-donating methyl groups on the pyrimidine and pyrazole rings influences the reactivity and stability of intermediates, requiring optimization of reaction times and temperatures.
Analytical data confirm the (Z)-configuration of the azo linkage, consistent with the observed spectral characteristics and crystallographic data reported for related compounds.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with cellular receptors, modulating signal transduction pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The target compound’s uniqueness lies in its hybrid structure, combining a sulfonamide core with a pyrazole-diazenyl-pyrroloyl group. Below is a comparative analysis with structurally related sulfonamides and diazenyl-containing compounds:
*Molecular weights calculated based on IUPAC names.
Key Findings:
Bioactivity: Sulfamethazine’s antibacterial activity arises from its competitive inhibition of dihydropteroate synthase, a key enzyme in folate synthesis . The dichloro-sulfonic acid derivative’s high solubility and electron-withdrawing groups suggest utility as a dye or metalloenzyme inhibitor .
Solubility :
- The pyridine-4-carbonyl group in the target compound enhances polarity compared to sulfamethazine but lacks the strong acidic character of sulfonic acid groups in the dichloro derivative. This may result in intermediate solubility profiles, favoring organic solvents over aqueous media.
Synthetic Routes :
- Diazenyl-linked compounds (e.g., the target and dichloro derivative) are synthesized via diazo coupling, often using caesium carbonate or similar bases to facilitate reaction kinetics .
Structural Flexibility :
- The pyrazole ring in the target compound provides a planar, conjugated system that may enhance π-π stacking interactions with biological targets, a feature absent in simpler sulfonamides like sulfamethazine.
Research Implications
The structural complexity of the target compound positions it as a candidate for exploring non-traditional sulfonamide applications, such as anticancer or anti-inflammatory agents. Further studies should focus on:
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with diazotization of 4-aminobenzenesulfonamide derivatives under acidic conditions (e.g., HCl/NaNO₂), followed by coupling with 3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazole .
- Step 2 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol.
- Optimization : Use Design of Experiments (DOE) to test variables like temperature (60–100°C), solvent polarity (DMF vs. ethanol), and catalyst (e.g., acetic acid) for yield improvement .
- Validation : Monitor reaction progress via TLC and confirm purity by HPLC (>95%).
Q. What spectroscopic techniques are most effective for structural characterization?
- Approach :
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and pyrimidine/pyrazole carbons (δ 150–160 ppm) in DMSO-d₆ .
- FTIR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and carbonyl groups (C=O at ~1670 cm⁻¹) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass error .
- Data Interpretation : Compare experimental spectra with simulated data from computational tools (e.g., Gaussian) .
Advanced Research Questions
Q. How can computational modeling predict this compound’s reactivity and binding interactions?
- Methods :
- Reactivity : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .
- Docking : Perform molecular docking (AutoDock Vina) against targets like bacterial dihydropteroate synthase (DHPS) to rationalize antimicrobial activity .
- MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) .
- Outcome : Correlate computed binding energies (ΔG) with experimental IC₅₀ values .
Q. How do structural modifications (e.g., substituent changes) affect biological activity?
- SAR Study Design :
- Variants : Synthesize analogs with substituents at the pyrimidine (e.g., Cl, OCH₃) or pyrazole (e.g., CF₃, NH₂) positions .
- Testing : Screen for antimicrobial activity (MIC against E. coli and S. aureus) or kinase inhibition (IC₅₀ assays) .
- Data Analysis :
| Substituent (Position) | MIC (μg/mL) E. coli | IC₅₀ (Kinase X) |
|---|---|---|
| -CH₃ (Pyrimidine) | 12.5 | 0.45 μM |
| -Cl (Pyrazole) | 6.2 | 0.21 μM |
| -OCH₃ (Pyrimidine) | 25.0 | 1.10 μM |
Q. How to resolve contradictions in reported biological data (e.g., divergent IC₅₀ values)?
- Root Cause Analysis :
- Assay Variability : Compare buffer conditions (pH 7.4 vs. 6.8) and enzyme sources (recombinant vs. native) .
- Solubility : Measure compound solubility in DMSO/PBS; use surfactants (e.g., Tween-80) for poorly soluble analogs .
Q. What strategies improve stability under physiological conditions?
- Experimental Design :
- pH Stability : Incubate compound in buffers (pH 2–9) at 37°C for 24h; analyze degradation via LC-MS .
- Thermal Stability : Use DSC/TGA to determine decomposition temperature (>200°C preferred) .
- Outcome : Identify degradation products (e.g., sulfonic acid derivatives) and modify labile groups (e.g., replace ester linkages) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
